

Foreword: A Proactive Approach to Physicochemical Characterization

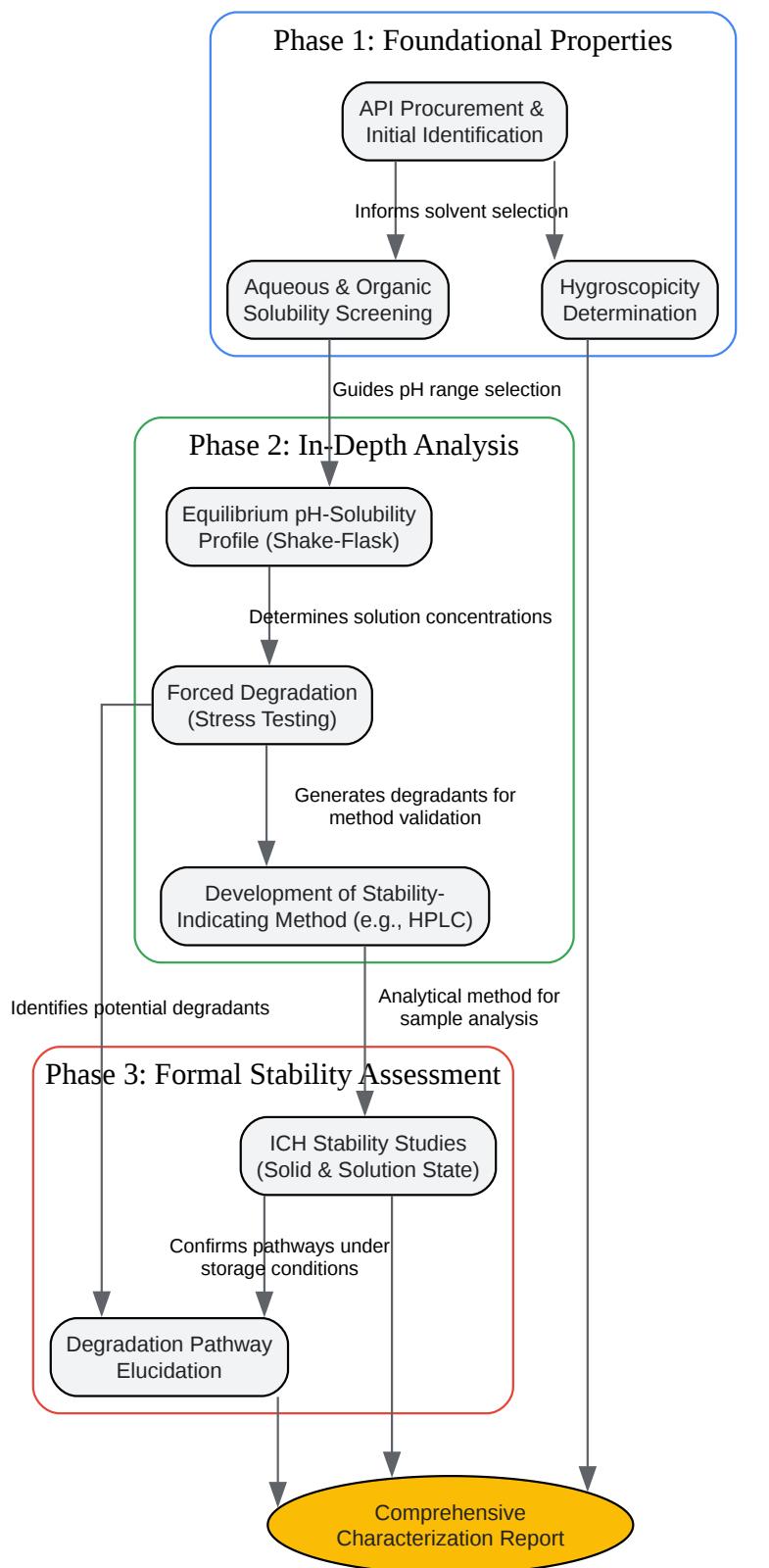
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cyclobutylpiperazine dihydrochloride

Cat. No.: B1486704

[Get Quote](#)


In modern drug development, the journey from a promising new chemical entity (NCE) to a viable drug candidate is paved with rigorous scientific investigation. A thorough understanding of a molecule's fundamental physicochemical properties is not merely a data-gathering exercise; it is the bedrock upon which successful formulation, manufacturing, and ultimately, clinical efficacy are built. Overlooking this critical preformulation stage can lead to costly and time-consuming failures in later development phases.

This guide provides a comprehensive technical overview of the essential characterization protocols for **1-Cyclobutylpiperazine Dihydrochloride** (CAS No. 799557-65-6). As a piperazine derivative, this compound belongs to a class of structures renowned for their diverse pharmacological activities.^[1] However, the introduction of a cyclobutyl group and its formulation as a dihydrochloride salt present unique solubility and stability challenges that must be systematically addressed.

Here, we move beyond rote procedures. We delve into the causality behind experimental choices, advocating for self-validating systems that ensure data integrity. This document is designed for the hands-on researcher, scientist, and drug development professional, offering not just protocols, but a strategic framework for characterizing this and similar amine hydrochloride active pharmaceutical ingredients (APIs).

Initial Assessment: A Strategic Workflow

A logical, phased approach to characterization prevents redundant experimentation and ensures that data from one study informs the design of the next. The solubility profile, for instance, is a prerequisite for designing meaningful solution-state stability and forced degradation studies. The following workflow illustrates an efficient pathway for the comprehensive characterization of **1-Cyclobutylpiperazine Dihydrochloride**.

[Click to download full resolution via product page](#)

Caption: A strategic workflow for physicochemical characterization.

Solubility Profile: The Gateway to Bioavailability and Formulation

The solubility of an API is a critical determinant of its oral bioavailability and dictates the available strategies for formulation development.^[2] For an amine dihydrochloride salt, solubility is expected to be highly dependent on pH. Salt formation is a common and effective strategy to enhance the aqueous solubility of basic compounds like piperazine derivatives.^[3]

Physicochemical Properties Overview

A baseline understanding of the molecule's properties is the first step.

Property	Value	Source
Chemical Name	1-Cyclobutylpiperazine dihydrochloride	[4]
CAS Number	799557-65-6	[4]
Molecular Formula	C ₈ H ₁₈ Cl ₂ N ₂	[5] (analogy)
Molecular Weight	190.67 g/mol (as HCl salt)	[6] (analogy)
Appearance	White to cream-colored crystalline powder	[5] (analogy)

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.^{[7][8]} Its success hinges on ensuring that a true equilibrium between the dissolved and undissolved solid is achieved.

Experimental Protocol: Shake-Flask pH-Solubility

- Preparation of Media: Prepare a series of buffers covering the physiological pH range of 1.2 to 6.8 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).
^[8]

- Sample Preparation: Add an excess amount of **1-Cyclobutylpiperazine Dihydrochloride** to vials containing a fixed volume of each buffer. The presence of undissolved solids at the end of the experiment is crucial to confirm saturation.
- Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker set to a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[8]
- Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw aliquots.[8] The purpose of multiple time points is to confirm that the concentration has reached a plateau, signifying equilibrium.
- Phase Separation: Immediately filter the slurry through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge to separate the undissolved solid.[7] Dilute the clear supernatant immediately with a suitable solvent to prevent precipitation upon cooling.[8]
- Quantification: Analyze the concentration of the dissolved API in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9][10]
- Data Reporting: Report the solubility in mg/mL. The lowest measured solubility across the pH range determines the Biopharmaceutics Classification System (BCS) solubility class. An API is "highly soluble" if the highest single therapeutic dose can dissolve in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.[8]

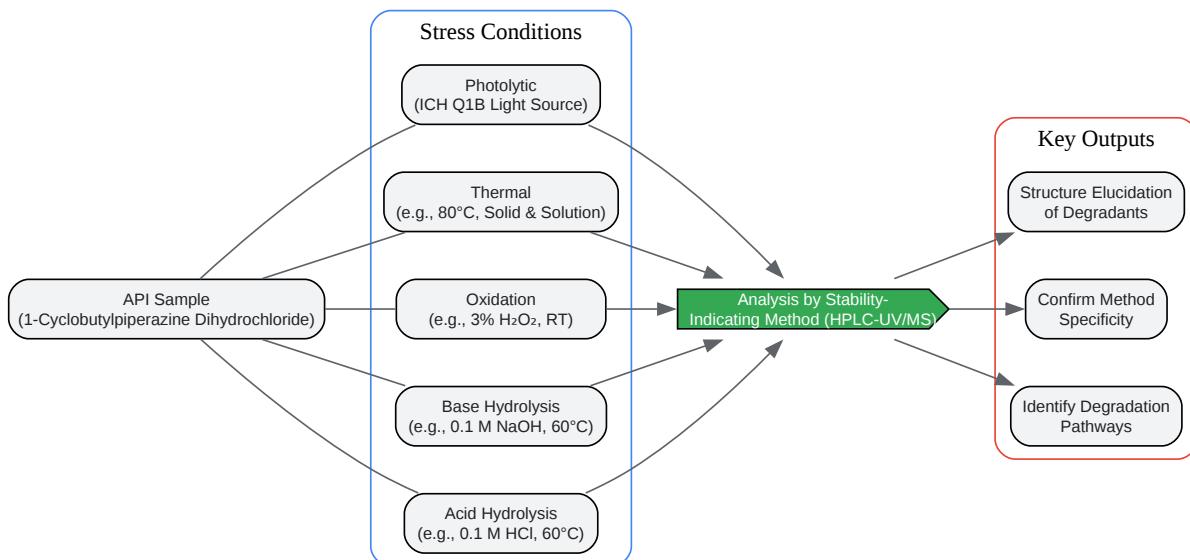
Causality Note: As a dihydrochloride salt of a weak base, 1-cyclobutylpiperazine is expected to exhibit high solubility at low pH due to the common ion effect and its fully protonated state. As the pH increases towards the pKa of the piperazine nitrogens, the free base form will begin to precipitate, leading to a significant drop in solubility. Understanding this pH-solubility profile is paramount for predicting its behavior in the gastrointestinal tract and for developing stable liquid formulations.

Solubility in Organic and Co-Solvent Systems

Screening for solubility in common pharmaceutical solvents is essential for developing non-aqueous formulations or for identifying suitable solvent systems for manufacturing processes.

Solvent Class	Example Solvents	Expected Utility
Polar Protic	Water, Ethanol, Methanol, Propylene Glycol	Aqueous formulations, co-solvent systems. Piperazine dihydrochloride is expected to be highly soluble in water. [11]
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)	Stock solutions for in vitro assays.
Non-Polar	Diethyl Ether, Heptane, Toluene	Anti-solvents for crystallization; piperazine is generally insoluble in ether. [12] [13]

Expert Insight: When initial aqueous solubility is insufficient for a desired formulation, co-solvents like ethanol or polyethylene glycol (PEG) can be employed.[\[3\]](#) However, it is critical to run appropriate vehicle controls in biological assays, as high concentrations of organic solvents can be cytotoxic.[\[3\]](#)


Stability Profile: Ensuring Safety, Efficacy, and Shelf-Life

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[\[14\]](#) These studies are mandated by regulatory bodies and are governed by the International Council for Harmonisation (ICH) guidelines.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of a robust stability program.[\[19\]](#) The objective is not to completely destroy the molecule, but to accelerate degradation to a modest extent (typically 5-20%) to identify likely degradation products and establish the stability-indicating nature of the analytical method.[\[19\]](#)[\[20\]](#)

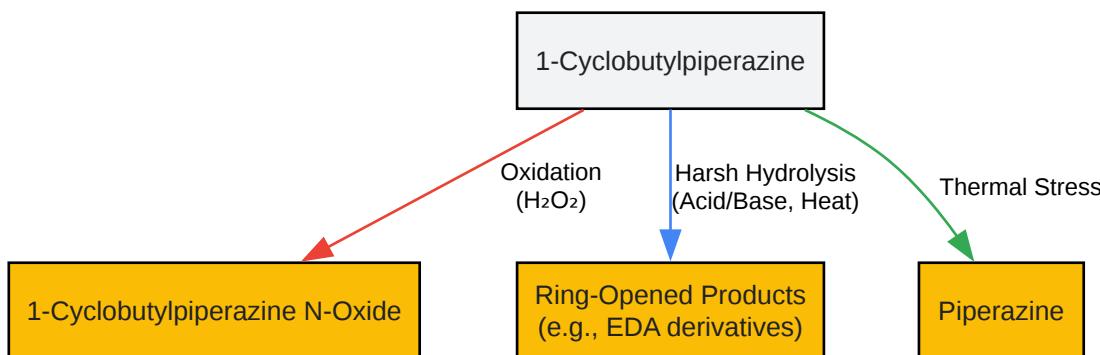
Workflow for Forced Degradation Studies

[Click to download full resolution via product page](#)

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol: Forced Degradation

- Acid Hydrolysis: Dissolve the API in 0.1 M to 1.0 M HCl.^[20] Heat at a controlled temperature (e.g., 60°C) and sample at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis. This condition targets functional groups prone to acid-catalyzed hydrolysis. ^[21]
- Base Hydrolysis: Dissolve the API in 0.1 M to 1.0 M NaOH.^[20] Apply similar heat and time conditions as the acid study. Neutralize samples before analysis.
- Oxidative Degradation: Dissolve the API in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature.^[19] Amines are often susceptible to oxidation,


potentially forming N-oxides.[19]

- Thermal Degradation: Expose the solid API and a solution of the API in a neutral solvent (e.g., water) to elevated temperatures (e.g., 70-80°C), which is typically 10°C above the accelerated stability condition.[18]
- Photostability: Expose the solid and solution API to a light source conforming to ICH Q1B guidelines, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample must be run in parallel.
- Analysis: Analyze all stressed samples, along with an unstressed control, using a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector and preferably a mass spectrometry (MS) detector. The goal is to achieve mass balance and demonstrate that all degradation product peaks are resolved from the parent peak.

Potential Degradation Pathways

Based on the known chemistry of piperazine and its derivatives, several degradation pathways can be anticipated under stress conditions. The piperazine ring itself can undergo oxidation or ring-opening reactions.

- N-Oxidation: The tertiary amine nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be induced thermally or by oxidizing agents, leading to the formation of N-oxides.[22]
- Ring Opening/Cleavage: Under harsh hydrolytic or thermal conditions, nucleophilic substitution reactions can lead to the opening of the piperazine ring.[22]
- Degradation Products: Common degradation products of piperazine derivatives identified in various studies include N-formylpiperazine (FPZ) and ethylenediamine (EDA).[23][24]

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways for 1-Cyclobutylpiperazine.

Formal ICH Stability Studies

Formal stability studies are performed on primary batches of the drug substance to establish a re-test period. The storage conditions are defined by the ICH guidelines and depend on the climatic zone for which the product is intended.[16][18]

Study	Storage Condition	Minimum Duration
Long-term	25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

Self-Validating Protocol: Stability studies must include testing for attributes susceptible to change, which influence quality, safety, or efficacy.[25] This includes appearance, assay, degradation products, and water content (especially for hygroscopic substances). The analytical procedures used must be fully validated and demonstrated to be stability-indicating. [25]

Hygroscopicity

Hydrochloride salts are often hygroscopic, meaning they readily attract and absorb water from the atmosphere.[26][27] This property can significantly impact powder flow, handling, formulation stability, and analytical weighing. Piperazine itself is known to be deliquescent, readily absorbing water and carbon dioxide from the air.[12][13][28]

Protocol: Hygroscopicity Assessment

- Sample Preparation: Accurately weigh a sample of **1-Cyclobutylpiperazine Dihydrochloride** (e.g., 0.5 g) onto a pre-weighed watch glass.[29]
- Exposure: Place the sample in a controlled humidity chamber (e.g., 25°C, 80% RH).[29]
- Monitoring: Record the weight of the sample at regular intervals until a constant weight is achieved, indicating equilibrium.[29]
- Classification: The degree of hygroscopicity can be classified based on the percentage of weight gain.

Expert Insight: Significant hygroscopicity necessitates the use of controlled humidity environments during manufacturing and storage in packaging with adequate moisture protection. Failure to do so can lead to physical changes (e.g., caking) and chemical degradation, as the absorbed water can facilitate hydrolytic reactions.

Conclusion and Recommendations

The comprehensive characterization of **1-Cyclobutylpiperazine Dihydrochloride** is a critical, multi-faceted process that provides the essential data for informed drug development decisions. A systematic evaluation of its solubility and stability profiles, as outlined in this guide, is not merely a regulatory requirement but a scientific necessity.

Based on the principles governing piperazine derivatives and hydrochloride salts, researchers should anticipate high, pH-dependent aqueous solubility and a potential for hygroscopicity. The primary stability concerns are likely to be oxidation at the nitrogen centers and hydrolysis under harsh conditions. A well-designed forced degradation study is the most powerful tool for proactively identifying these liabilities.

By adhering to the principles of causality and employing self-validating protocols, development teams can build a robust data package that de-risks the path to clinical trials and ensures the delivery of a safe, stable, and effective final product.

References

- Benchchem. (n.d.). Overcoming Solubility Issues with Piperazine Derivatives.
- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
- Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
- RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Slideshare. (2012, July 28). Ich guidelines for stability studies 1.
- Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2).
- Solubility of Things. (n.d.). Piperazine.
- ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO₂ capture: A review.
- ResearchGate. (2025, October 30). Piperazine Degradation in Pilot Plants.
- ScienceDirect. (2023, December). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K₂CO₃ solutions.
- chemeurope.com. (n.d.). Piperazine.
- National Institutes of Health. (n.d.). Piperazine. PubChem.
- Wikipedia. (n.d.). Piperazine.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
- National Institutes of Health. (n.d.). Hydrochloride Salt of the GABA_A KRM-II-81.
- World Health Organization. (n.d.). Annex 4.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- ChemicalBook. (2025, July 16). 1-Cyclobutyl-piperazine dihydrochloride.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Solubility of Things. (n.d.). Piperazine dihydrochloride.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ACS Publications. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81.
- LGM Pharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- ResearchGate. (2018, February 2). What makes a substance hygroscopic?.
- ACS Publications. (2024, April 27). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ChemicalBook. (n.d.). Piperazine compounds.
- Coriolis Pharma. (n.d.). Stability Studies.
- ResearchGate. (2025, August 8). Degradation studies of amines and alkanolamines during sour gas treatment process.
- National Institutes of Health. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. PubChem.
- European Medicines Agency. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
- Scribd. (n.d.). Degradation Studies of Amines.
- LookChem. (n.d.). 1-Cyclobutyl-piperazine dihydrochloride.
- National Institutes of Health. (n.d.). Piperazine Dihydrochloride. PubChem.
- PubMed. (2019, July). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use.
- U.S. Food and Drug Administration. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products.
- ASEAN. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Cyclobutyl-piperazine dihydrochloride | 799557-65-6 [chemicalbook.com]
- 5. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 10. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Piperazine [chemeurope.com]
- 13. Piperazine - Wikipedia [en.wikipedia.org]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 18. memmert.com [memmert.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]
- 24. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 25. asean.org [asean.org]
- 26. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH₃OH and [HTHB]Cl·CH₃COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. Piperazine compounds [m.chemicalbook.com]
- 29. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foreword: A Proactive Approach to Physicochemical Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1486704#1-cyclobutylpiperazine-dihydrochloride-solubility-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com